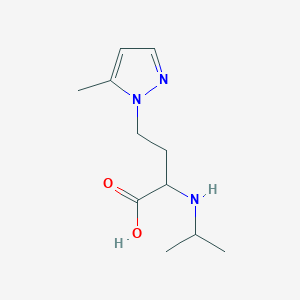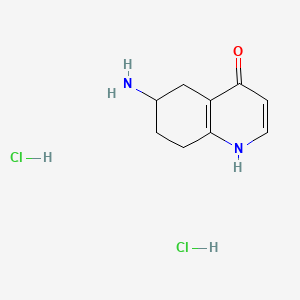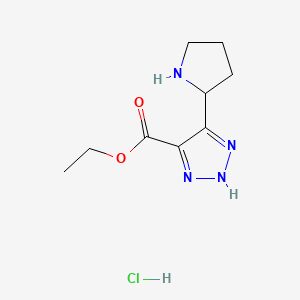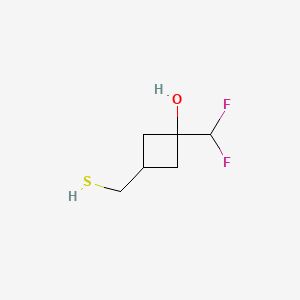
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is a unique organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and sulfanylmethyl groups
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutane ring One common method involves the cyclization of suitable precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in biochemical studies to investigate the effects of difluoromethyl and sulfanylmethyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfanylmethyl group may interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(2-Fluorophenyl)cyclobutan-1-ol: This compound has a fluorophenyl group instead of the difluoromethyl and sulfanylmethyl groups, leading to different chemical and biological properties.
2-(Difluoromethyl)cyclobutan-1-ol:
1-(sulfanylmethyl)cyclobutan-1-ol: Contains only the sulfanylmethyl group, making it less versatile compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10F2OS |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2OS/c7-5(8)6(9)1-4(2-6)3-10/h4-5,9-10H,1-3H2 |
Clave InChI |
FZEAWVRWFVZOQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)F)O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
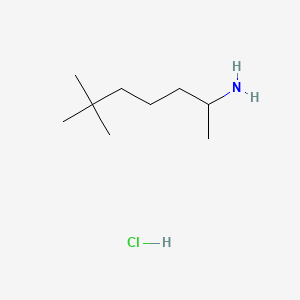
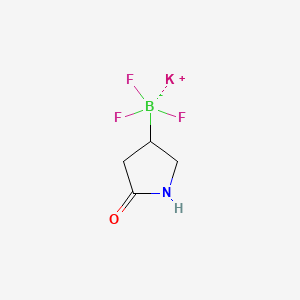
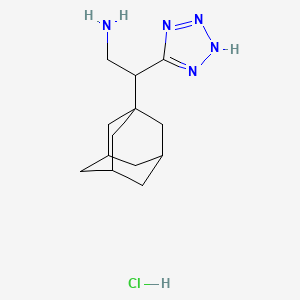
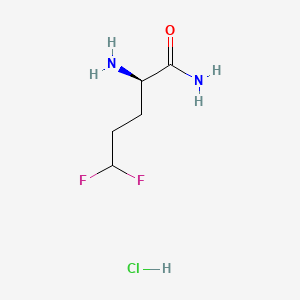
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
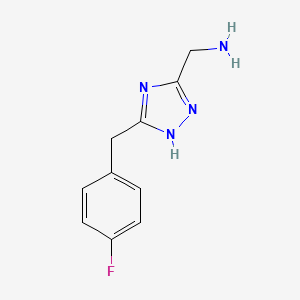
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
